3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid
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Overview
Description
3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid: is a complex organic compound characterized by its unique structure, which includes multiple bromine atoms and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivatives, which are then brominated. The brominated quinoline intermediates are coupled with benzoic acid derivatives through amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline rings, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen atoms.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: De-brominated quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as therapeutic agents. The quinoline moiety is known for its biological activity, including anti-malarial and anti-cancer properties.
Medicine
Medicinal chemists are interested in this compound for its potential to serve as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties and reduce toxicity.
Industry
In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline rings can intercalate with DNA, disrupting replication and transcription processes, which is useful in anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-phenylquinoline
- 2-Amino-3-bromobenzoic acid
- 4-Phenylquinoline
Uniqueness
What sets 3-({6,6'-dibromo-4,4'-diphenyl-[2,3'-biquinoline]-2'-yl}amino)benzoic acid apart from similar compounds is its dual quinoline structure with multiple bromine atoms. This unique configuration enhances its reactivity and potential for diverse applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
3-[[6-bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H23Br2N3O2/c38-25-14-16-31-29(19-25)28(22-8-3-1-4-9-22)21-33(41-31)35-34(23-10-5-2-6-11-23)30-20-26(39)15-17-32(30)42-36(35)40-27-13-7-12-24(18-27)37(43)44/h1-21H,(H,40,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEINEHKEYBIPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=C(C5=C(C=CC(=C5)Br)N=C4NC6=CC=CC(=C6)C(=O)O)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H23Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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